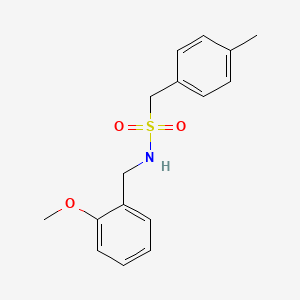

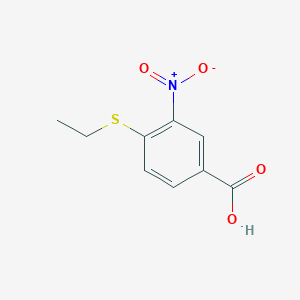

N-(2-methoxybenzyl)-1-(4-methylphenyl)methanesulfonamide

説明

Synthesis Analysis

The synthesis of related methanesulfonamide compounds involves various strategies, including one-step synthesis from N-(2-halophenyl)methanesulfonamides using palladium-catalyzed reactions to produce 1-methylsulfonyl-indoles with carbon-functional groups at the 2-position in a single step (Sakamoto et al., 1988). Another approach includes the synthesis from methanesulfonyl chloride and dibenzylamine, leading to compounds packed in antiparallel arrays along the c axis, showcasing the molecular packing and interactions (Datta et al., 2008).

Molecular Structure Analysis

Molecular structure analysis of related compounds, such as N,N-Dibenzylmethanesulfonamide, reveals molecules packed in antiparallel arrays, with methyl groups of one molecule dovetailed between phenyl rings of the next, highlighting the structural intricacies and potential interaction sites (Datta et al., 2008).

Chemical Reactions and Properties

Chemical reactions involving methanesulfonamides include their use as intermediates in synthesizing highly reactive methanesulfonates, which are characterized by their solvolysis in aqueous acetone and ethanol, showcasing their reactivity and potential for further chemical transformations (Bentley et al., 1994).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystal structure, are crucial for understanding the compound's behavior in different environments. For instance, the molecular packing and crystal structure of N,N-Dibenzylmethanesulfonamide provide insights into its solid-state properties and potential applications (Datta et al., 2008).

Chemical Properties Analysis

The chemical properties of methanesulfonamide derivatives, such as reactivity, acidity, and potential for substitution reactions, are highlighted by their synthesis and reaction mechanisms. For example, the synthesis of 1-methylsulfonyl-indoles from N-(2-halophenyl)methanesulfonamides indicates the compound's potential for participating in complex chemical reactions (Sakamoto et al., 1988).

科学的研究の応用

Kinetic and Spectroscopic Characterization

N-(2-methoxybenzyl)-1-(4-methylphenyl)methanesulfonamide is explored in studies focusing on the kinetic and spectroscopic characterisation of highly reactive methanesulfonates. These compounds are investigated for their solvolysis reactions, highlighting the influence of electronic effects on the stability of carbocationic transition states. This research offers insights into the solvolytic behaviors of methanesulfonates, shedding light on the fundamental mechanisms of SN1 reactivity and the role of substituent effects in stabilizing transition states (Bentley et al., 1994).

Oxidation Reactions

The compound's related sulfoxides are subject to oxidation reactions, which are pivotal in synthetic chemistry for producing various sulfonyl compounds. Studies demonstrate the high-yield production of bis(methylsulfonyle)methane via oxidation with hydrogen peroxide, ozone, and other oxidants, highlighting an efficient method for preparing methyl (methylthio)methyl sulfone (Ogura, Suzuki, & Tsuchihashi, 1980).

Peptide Synthesis

Research into peptides has shown that derivatives of N-(2-methoxybenzyl)-1-(4-methylphenyl)methanesulfonamide, specifically sulfoxides of cysteine, play a crucial role in peptide synthesis. These studies offer methods for preparing and deprotecting cysteine sulfoxides, presenting a novel pathway for synthesizing peptides with improved efficiency and selectivity (Funakoshi et al., 1979).

Heterocyclic Chemistry

The compound is utilized in the synthesis of heterocyclic compounds, such as 1-methylsulfonyl-indoles. These findings are significant for the development of new materials and pharmaceuticals, demonstrating the versatility of N-(2-methoxybenzyl)-1-(4-methylphenyl)methanesulfonamide in constructing complex organic frameworks (Sakamoto et al., 1988).

Oxidation Mechanisms

Studies on the oxidation mechanisms of sulfides, including methoxy substituted benzyl phenyl sulfides, elucidate the distinctions between single-electron and two-electron transfer processes. This research offers a deeper understanding of oxidation reactions, contributing to the development of more efficient synthetic strategies (Lai, Lepage, & Lee, 2002).

特性

IUPAC Name |

N-[(2-methoxyphenyl)methyl]-1-(4-methylphenyl)methanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO3S/c1-13-7-9-14(10-8-13)12-21(18,19)17-11-15-5-3-4-6-16(15)20-2/h3-10,17H,11-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLMMQNDHQYDCOK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CS(=O)(=O)NCC2=CC=CC=C2OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl (4-{[(3-pyridinylamino)carbonothioyl]amino}phenyl)acetate](/img/structure/B4578409.png)

![6-{4-[2-chloro-5-(trifluoromethyl)phenyl]-5-mercapto-4H-1,2,4-triazol-3-yl}-3(2H)-pyridazinone](/img/structure/B4578428.png)

![2-{2-[(4-bromobenzyl)oxy]-3-methoxybenzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4578432.png)

![methyl 3-({[(4,6-dimethyl-2-pyridinyl)amino]carbonyl}amino)-2-thiophenecarboxylate](/img/structure/B4578458.png)

![4-{[4-(2-thienylmethyl)-1-piperazinyl]sulfonyl}-2,1,3-benzoxadiazole](/img/structure/B4578470.png)

![2-{[(2-ethyl-6-methyl-3-pyridinyl)oxy]acetyl}-1-(2-pyridinyl)-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B4578479.png)

![1-[9-(3-methylbutyl)-9H-carbazol-3-yl]ethanone](/img/structure/B4578509.png)